N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Descripción
The compound N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a trifluoromethyl group at the 3-position of the pyridine ring and a piperidin-3-yl moiety substituted with a pyridine-2-carbonyl group.
Propiedades
IUPAC Name |
[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-24(16-14(18(19,20)21)7-4-10-23-16)13-6-5-11-25(12-13)17(26)15-8-2-3-9-22-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENOAZRGIXTWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=CC=N2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity, synthesis, and therapeutic implications of this compound, drawing from various studies and patent literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine rings : Contributing to its pharmacological properties.
- Trifluoromethyl group : Enhancing lipophilicity and potentially influencing biological interactions.
Synthesis
The synthesis of N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine involves multi-step chemical reactions, often starting from readily available pyridine derivatives. The process typically includes:
- Formation of the piperidine backbone.
- Introduction of the pyridine-2-carbonyl moiety.
- Addition of the trifluoromethyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.6 |
| Compound B | HCT116 | 1.8 |
| N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine | MCF7 | TBD |
The mechanism through which this compound exerts its biological effects is under investigation. Preliminary findings suggest that it may inhibit specific kinases involved in cell cycle regulation, similar to other pyridine derivatives .
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical models:
- Study on Antitumor Effects :
- Inhibition of Kinases :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic applications. Current data suggests moderate bioavailability with a favorable safety profile in initial animal studies; however, comprehensive toxicological assessments are required.
Comparación Con Compuestos Similares
Key Structural Features
The target compound’s uniqueness lies in its dual pyridine systems and trifluoromethyl substitution. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Melting Points : Analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , while trifluoromethyl-containing compounds (e.g., ) likely exhibit higher thermal stability.
- Spectral Data : The target compound’s ¹⁹F NMR would show distinct trifluoromethyl peaks (~-60 ppm), contrasting with chloro (¹H NMR δ ~7–8 ppm) or nitro (¹³C NMR ~150 ppm) groups in analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
